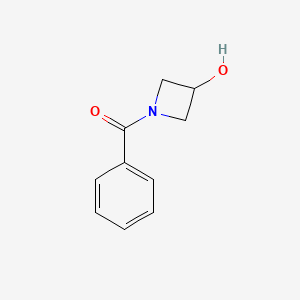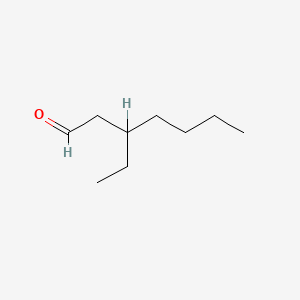
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one
Overview
Description
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one, also known as 4-FPP, is a synthetic compound of the phenylpiperazine class of psychoactive drugs. 4-FPP is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and is structurally related to the popular recreational drug MDMA (ecstasy). It has been used as a research chemical in laboratory experiments, and has been studied for its potential applications in the medical field.
Mechanism of Action
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one is thought to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters that play a role in mood regulation and cognitive functioning. By inhibiting the reuptake of these neurotransmitters, 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one is thought to increase their availability in the brain, which can lead to improved mood and cognitive functioning.
Biochemical and Physiological Effects
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase levels of the hormones cortisol and prolactin, as well as increase levels of the neurotransmitter glutamate. In addition, it has been shown to increase levels of the enzyme monoamine oxidase, which plays a role in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and its potential to produce a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not known if the effects observed in animal studies are applicable to humans, and it is not known if the effects observed in laboratory experiments are applicable to clinical settings.
Future Directions
Future studies should be conducted to further investigate the biochemical and physiological effects of 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one, as well as its potential therapeutic applications. Additionally, further research should be conducted to investigate the long-term safety and efficacy of 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one, as well as its potential interactions with other medications. Finally, further research should be conducted to investigate the potential of 2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one to reduce the severity of withdrawal symptoms associated with opioid addiction.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one has been studied for its potential applications in the medical field, particularly for the treatment of depression and anxiety. In addition, it has been studied for its potential to increase mental alertness and reduce fatigue. It has also been studied for its potential to reduce the craving for nicotine and alcohol, and for its potential to reduce the severity of withdrawal symptoms associated with opioid addiction.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHBSDKADXKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)







![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)

![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)